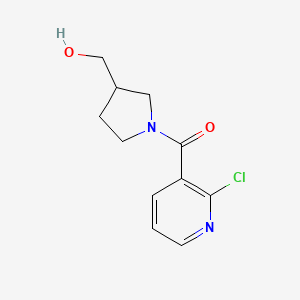

(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-9(2-1-4-13-10)11(16)14-5-3-8(6-14)7-15/h1-2,4,8,15H,3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUYLTDTBSKYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, with the CAS number 1420870-54-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 240.68 g/mol

- Structure : The compound features a chlorinated pyridine moiety linked to a pyrrolidine ring with a hydroxymethyl substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, related compounds in the same class have shown significant pharmacological effects.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in various metabolic pathways. For instance, quinoxaline derivatives have been shown to inhibit 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme implicated in inflammatory processes and cancer progression . The structural similarities suggest that this compound may exhibit comparable inhibitory effects on specific targets.

Case Studies and Research Findings

A review of existing literature reveals several studies that indirectly support the biological relevance of related compounds:

The exact mechanisms by which this compound exerts its biological effects remain to be elucidated. However, several hypotheses can be drawn from related compounds:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in prostaglandin metabolism, leading to reduced inflammation and tumor growth.

- Cellular Uptake and Distribution : The presence of a hydroxymethyl group may enhance solubility and cellular uptake, potentially increasing the compound's efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine-pyrrolidine derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects :

- The hydroxymethyl group on pyrrolidine (target compound) enhances hydrophilicity compared to silyl-protected analogs (e.g., CAS 1203499-53-9), which are more lipophilic due to the tert-butyldimethylsilyl (TBS) group .

- The pivalamide moiety in CAS 1203499-44-8 adds steric bulk and may influence metabolic stability .

Azetidine in CAS 2092062-77-4 introduces a smaller, more strained ring system compared to pyrrolidine, which could impact conformational flexibility .

Molecular Weight and Solubility :

- The target compound (226.66 g/mol) is significantly lighter than analogs like CAS 1203499-53-9 (440.10 g/mol), suggesting better membrane permeability .

- Fluorine substitution in CAS 2092062-77-4 may improve metabolic stability and bioavailability due to its electronegative effects .

Stereochemical Considerations :

- The R-configuration in CAS 145736-65-8 highlights the role of stereochemistry in modulating activity, though the target compound’s stereochemical details are unspecified .

Research Implications

- Synthetic Utility : Compounds with protective groups (e.g., TBS in CAS 1203499-53-9) are likely intermediates in multi-step syntheses, whereas the target compound’s hydroxymethyl group may serve as a handle for further derivatization .

- Drug Design : The chloropyridine moiety is common in kinase inhibitors (e.g., c-Met inhibitors), suggesting the target compound could act as a scaffold for anticancer agents. Comparisons with methylthiophene analogs (CAS 145736-65-8) underscore the importance of heterocycle choice in target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloropyridin-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone?

- Methodology : The compound can be synthesized via coupling reactions between 2-chloropyridine-3-carboxylic acid derivatives and 3-(hydroxymethyl)pyrrolidine. Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) are critical to prevent undesired side reactions. For example, intermediates like O1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one ( ) suggest the use of activated carbonyl species. Reaction optimization may involve temperature control (e.g., 0–50°C) and catalytic conditions, as seen in related pyrrolidine-containing compounds ().

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on pyrrolidine ring protons (δ 1.5–3.5 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (expected m/z ~280–300 Da).

- FT-IR : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and hydroxyl (-OH stretch ~3200–3600 cm⁻¹) functional groups.

Advanced Research Questions

Q. How does the stereochemistry of the 3-(hydroxymethyl)pyrrolidine moiety influence biological activity?

- Methodology :

- Synthesize enantiomers using chiral catalysts or resolve racemic mixtures via chiral HPLC.

- Compare binding affinities in target proteins (e.g., kinases or GPCRs) using surface plasmon resonance (SPR) or fluorescence polarization assays.

- Computational docking (e.g., AutoDock Vina) can predict stereospecific interactions, as demonstrated in molecular dynamics studies of pyrrolidine-based ligands ().

Q. What strategies mitigate hydrolysis of the hydroxymethyl group during in vitro assays?

- Methodology :

- Use pro-drug approaches (e.g., acetyl or silyl ether protections) to stabilize the hydroxymethyl group.

- Adjust assay buffer pH (e.g., pH 7.4 PBS) and avoid nucleophilic reagents. Stability studies under physiological conditions (37°C, 72 hours) with LC-MS monitoring are recommended ( ).

Q. How can computational modeling predict metabolic pathways of this compound?

- Methodology :

- Employ in silico tools like GLORY or MetaPrint2D to identify likely Phase I/II metabolism sites (e.g., hydroxylation or glucuronidation).

- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis ().

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported synthetic yields for analogous compounds?

- Methodology :

- Compare reaction conditions (e.g., reports 52.7% yield using HCl in water at 50°C, while silyl-protected intermediates in may require anhydrous conditions).

- Conduct Design of Experiments (DoE) to optimize variables (temperature, catalyst loading).

Q. What explains variable bioactivity results across cell lines?

- Methodology :

- Perform dose-response curves (IC₅₀) in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

- Evaluate off-target effects via kinome-wide profiling or transcriptomics. Anti-proliferative mechanisms observed in morpholino analogs ( ) provide a benchmark.

Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~296.75 g/mol | Calculated |

| LogP (Predicted) | 1.8–2.5 (Moderate lipophilicity) | |

| Hydrogen Bond Acceptors | 3 (Pyridine N, carbonyl O, hydroxyl) |

Table 2 : Common Synthetic Intermediates

| Intermediate | Role in Synthesis | Evidence Source |

|---|---|---|

| 3-(Hydroxymethyl)pyrrolidine | Core structural unit | |

| 2-Chloropyridine-3-carbonyl chloride | Electrophilic coupling reagent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.